3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
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Description
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures often interact with protein targets in the body, such as enzymes or receptors. The specific targets depend on the chemical structure of the compound and its physicochemical properties .
Mode of Action
The compound might bind to its target, causing a conformational change that affects the target’s function. This could result in the activation or inhibition of the target, depending on the nature of the interaction .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and permeability could influence these properties .
Result of Action
The compound’s action could result in molecular and cellular effects, such as changes in cell signaling, gene expression, or cell metabolism. These effects would depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-20-21(26)7-4-16-12-19(24(27)30-23(16)20)18-6-5-17(28-2)13-22(18)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMGZYQIHKRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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